

Unveiling the Surface Chemistry of Palladium-Rhodium Catalysts: A Theoretical Deep Dive

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Compound of Interest

Compound Name: Palladium;rhodium

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Palo Alto, CA – A comprehensive technical guide offering an in-depth exploration of the theoretical underpinnings of palladium-rhodium (Pd-Rh) bimetallic surface chemistry has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a meticulous examination of the computational models, catalytic mechanisms, and surface phenomena that govern the unique properties of these advanced materials. The guide places a strong emphasis on quantitative data, detailed experimental and theoretical protocols, and clear visual representations of complex processes.

Palladium-rhodium alloys are at the forefront of catalytic science, demonstrating remarkable efficiency in a wide range of chemical transformations, including CO oxidation, NO_x reduction, and various hydrogenation reactions.^[1] Understanding the intricate interplay between the electronic and geometric structures of Pd-Rh surfaces at the atomic level is paramount for the rational design of next-generation catalysts with enhanced activity, selectivity, and durability.

Core Theoretical Insights: A Quantitative Perspective

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the synergistic effects observed in Pd-Rh bimetallic catalysts.^{[2][3]} These computational approaches provide invaluable data on adsorption energies of reactants and intermediates, as well as the activation barriers for key reaction steps.

Adsorption Energies of Key Species

The interaction of molecules with the catalyst surface is the initial and often rate-determining step in a catalytic cycle. The binding energy of adsorbates to the Pd-Rh surface is a critical parameter influencing catalytic activity. DFT calculations have revealed that the adsorption characteristics are highly dependent on the surface composition and structure. For instance, in CO oxidation, the adsorption energy of CO on Rh(111) surfaces has been a subject of detailed computational investigation.[4][5] Similarly, the binding energy of hydrogen on palladium surfaces is a key factor in hydrogenation reactions, with studies showing dissociative adsorption energies around 1.0 eV.[6][7]

Adsorbate	Surface	Adsorption Site	Binding Energy (eV)	Computational Method
CO	Rh(111)	On-top	-1.273	DFT (GGA-PBE) [4]
H	Pd(100)	Hollow	-2.85	DFT (LDA)
H	Pd(100)	Hollow	-2.85	DFT (PB-GGC)
H	Pd(100)	Hollow	-2.82	DFT (PW-GGC)
H ₂ (dissociative)	Pd(111)	-	0.98	Kinetic Modeling from TPD[6]
Formic Acid	Pd(111)	-	-	DFT (PW91, PBE, RPBE)[8]

Table 1: Calculated Adsorption Energies of Key Species on Palladium and Rhodium Surfaces. This table summarizes theoretically determined binding energies for common reactants and intermediates on Pd and Rh surfaces, providing a quantitative basis for understanding surface reactivity.

Reaction Energetics and Activation Barriers

DFT calculations are also pivotal in mapping the potential energy surfaces of catalytic reactions, identifying transition states, and calculating activation energy barriers. For CO oxidation, a key reaction in automotive catalysis, studies on bimetallic surfaces have shown

that the presence of a second metal can significantly alter the activation energy. For example, on a $\text{Pt}_{25}\text{Rh}_{75}(100)$ surface, the energy barrier for CO oxidation at the border between a RhO_2 surface oxide film and the metallic surface was calculated to be 0.51 eV.[9]

Reaction	Catalyst System	Activation Energy (Ea)	Computational Method
CO Oxidation	$\text{Pt}_{25}\text{Rh}_{75}(100)$ - Oxide/Metal Border	0.51 eV	DFT[9]
CO Oxidation	Pd-Au Bimetallic Slab (Au on surface)	0.21 eV	DFT[10]
CO ₂ Hydrogenation	PdZn Surfaces	Lower than on pure Pd facets	DFT[1]

Table 2: Calculated Activation Barriers for Catalytic Reactions. This table presents a selection of theoretically calculated activation energies for important catalytic reactions on bimetallic surfaces, highlighting the influence of composition on catalytic activity.

Unraveling Surface Phenomena: Segregation and Electronic Structure

The surface composition of a bimetallic catalyst can differ significantly from its bulk composition due to the phenomenon of surface segregation. This process is driven by the minimization of surface free energy. DFT calculations have been employed to predict the segregation energies of different metals in various host lattices. For palladium-based alloys, it has been shown that the segregation energy correlates with factors such as the atomic radius and the surface energy of the substituting metal.[11] The general trend for segregation energies in several platinum-group metal hosts is $\text{Pt} > \text{Rh} > \text{Pd} > \text{Ir}$. [2]

The electronic structure, particularly the d-band center, is a key descriptor of the catalytic activity of transition metal surfaces.[12] The position of the d-band center relative to the Fermi level influences the strength of adsorbate binding. Alloying Pd with Rh can modify the electronic structure, leading to optimized binding energies and enhanced catalytic performance.

Experimental Protocols: From Synthesis to Characterization

The theoretical predictions are validated and complemented by experimental studies. The synthesis of Pd-Rh bimetallic nanoparticles with controlled size, morphology, and composition is crucial for catalytic applications.

Synthesis of Pd-Rh Bimetallic Nanoparticles

A common method for synthesizing Pd-Rh nanoparticles is the co-reduction of metal precursors in the presence of a stabilizing agent. For instance, alloyed Rh-Pd nanoparticles can be prepared in reverse micelles.^[13] Core-shell structures, such as Pd@Rh, can also be synthesized through sequential reduction methods.^[14] A typical synthesis may involve the following steps:

- **Precursor Solution Preparation:** Dissolving palladium and rhodium salts (e.g., $\text{Pd}(\text{NO}_3)_2$ and $\text{Rh}(\text{NO}_3)_3$) in a suitable solvent.^[15]
- **Impregnation:** Supporting the precursor solution onto a high-surface-area material like $\gamma\text{-Al}_2\text{O}_3$.^[15]
- **Drying and Calcination:** Removing the solvent and decomposing the precursors by heating at elevated temperatures.^[15]
- **Reduction:** Reducing the metal oxides to their metallic state, typically by flowing a reducing gas like hydrogen at high temperatures.

Characterization Techniques

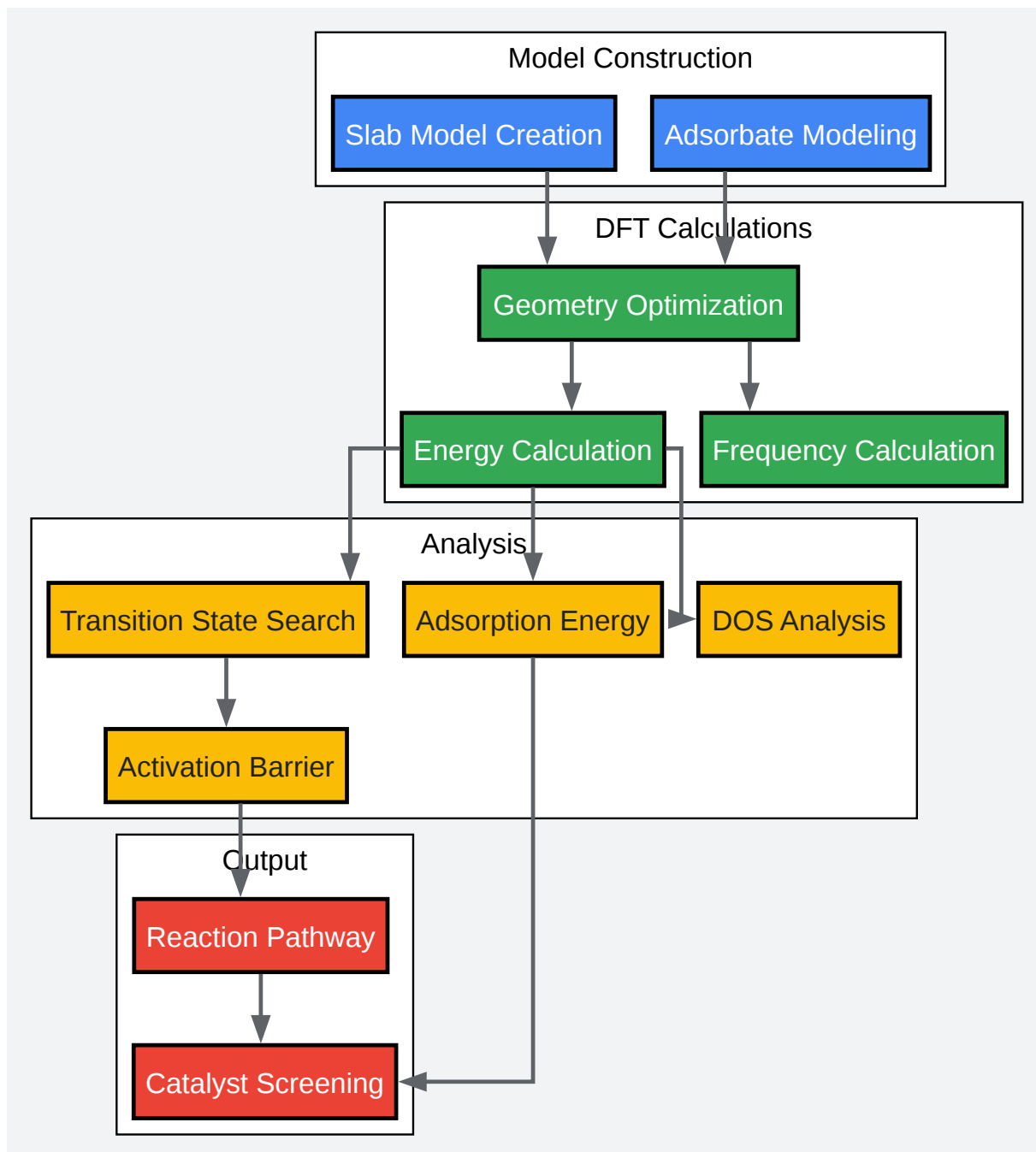
A suite of characterization techniques is employed to determine the structural, compositional, and electronic properties of the synthesized catalysts.

- **Temperature-Programmed Desorption (TPD):** This technique provides information about the strength of adsorbate-surface interactions by monitoring the temperature at which adsorbed molecules desorb.^[16]

- X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the surface elemental composition and the oxidation states of the metals.
- X-ray Diffraction (XRD): XRD provides information about the crystal structure and phase composition of the catalyst.
- Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and morphology of the nanoparticles.

Visualizing Complexity: Signaling Pathways and Workflows

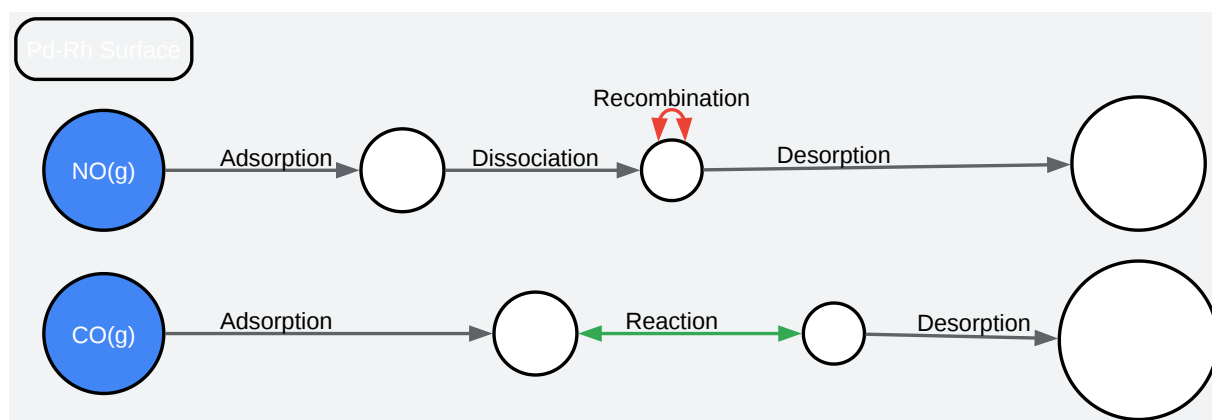
To better understand the intricate processes involved in theoretical catalysis research, graphical representations are invaluable. The following diagrams, rendered using the DOT language, illustrate key workflows and reaction pathways.



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Computational Catalyst Design Workflow

The diagram above illustrates a typical workflow for the computational design and screening of catalysts using DFT.[2][3][11][17][18]



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. schrodinger.com [schrodinger.com]
- 4. Adsorption energy of CO on Rh(111) surface | Density Functional Theory and Practice Course [sites.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of Pd–Au bimetallic catalysts for CO oxidation reaction by DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of an advanced Pd-Rh bimetallic catalyst for gasoline engine emission control - Arabian Journal of Chemistry [arabjchem.org]
- 16. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. arxiv.org [arxiv.org]
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